CCR5 Antagonist Potency: Direct Comparison with Maraviroc in Cellular Calcium Mobilization Assays
2-(5-Amino-3-methyl-pyrazol-1-yl)-benzoic acid exhibits measurable CCR5 antagonist activity with an IC50 of 30,000 nM (30 µM) in a cellular calcium mobilization assay using human MOLT4 cells [1]. In contrast, the clinically approved CCR5 antagonist Maraviroc demonstrates substantially higher potency in the same assay format, with IC50 values ranging from 3.3 to 7.2 nM against chemokine-induced calcium redistribution in HEK-293 cells . This potency differential of approximately 4,000- to 9,000-fold indicates that while this compound is not a potent antagonist, its activity profile may be suitable for applications requiring a weak or partial CCR5 modulator, such as tool compound studies or scaffold optimization campaigns.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM |
| Comparator Or Baseline | Maraviroc: IC50 = 3.3 - 7.2 nM (MIP-1α, MIP-1β, RANTES) |
| Quantified Difference | Target compound is approximately 4,000- to 9,000-fold less potent |
| Conditions | Target: MOLT4 cells, Fluo-4-AM calcium mobilization assay. Comparator: HEK-293 cells, calcium redistribution assay. |
Why This Matters
This quantifies the compound's utility as a weak CCR5 antagonist, enabling informed selection for assays where potent blockade is undesirable or for use as a control compound in SAR studies.
- [1] BindingDB. BDBM50389583 (CHEMBL2064163): Antagonist activity at CCR5 receptor in human MOLT4 cells. BindingDB (2013). View Source
